N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and naphthamide moieties. Isoxazole and oxadiazole are five-membered heterocyclic compounds known for their significant biological activities and therapeutic potential . The naphthamide group adds to the compound’s structural complexity and potential for diverse applications in scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, primarily targets human carbonic anhydrases (hCAs), particularly human carbonic anhydrase II . hCAs are enzymes involved in many important physiological and pathological processes .
Mode of Action
The compound interacts with its target, hCA II, by acting as an isoform-selective inhibitor . This interaction inhibits the activity of hCA II, which plays a crucial role in the regulation of gene transcription .
Biochemical Pathways
The inhibition of hCA II affects various biochemical pathways. For instance, it can impact the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in cell proliferation and cell cycle progression .
Pharmacokinetics
Similar compounds with an isoxazole nucleus have shown promising biological activities , suggesting that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of key oncogenes and the potential to block cell cycle progression . This could lead to the suppression of tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-isoxazol-5-yl-2ʹ-deoxyuridines, which have antiviral properties.
Oxadiazole Derivatives: Compounds like 3,5-disubstituted oxadiazoles, known for their antimicrobial activities.
Uniqueness
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to its combination of isoxazole, oxadiazole, and naphthamide moieties, which confer a diverse range of biological activities and potential applications. This structural complexity allows for interactions with multiple molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h1-9H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVDBLWAGGPINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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